

Application Note: Ethyl 2-amino-3-methoxypropanoate HCl as a Chiral Building Block

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Compound of Interest

Compound Name: Ethyl 2-amino-3-methoxypropanoate hydrochloride

Cat. No.: B13506524

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Executive Summary & Chemical Profile

Ethyl 2-amino-3-methoxypropanoate HCl is a "masked" serine derivative. Unlike standard serine protecting groups (e.g., O-tBu, O-Trt) which are transient, the O-methyl ether is generally stable to standard acidic (TFA) and basic (Piperidine) conditions used in peptide synthesis. This makes it an invaluable building block for:

- **Permanent Pharmacophores:** Installing a methoxy-side chain directly into drug candidates (e.g., functional analogs of the antiepileptic Lacosamide).
- **Peptidomimetics:** introducing a non-hydrogen-bonding, lipophilic variant of serine to modulate solubility and metabolic stability.
- **Chiral Pool Synthesis:** Serving as a scaffold for enantiopure 3-methoxy-1,2-diamines.

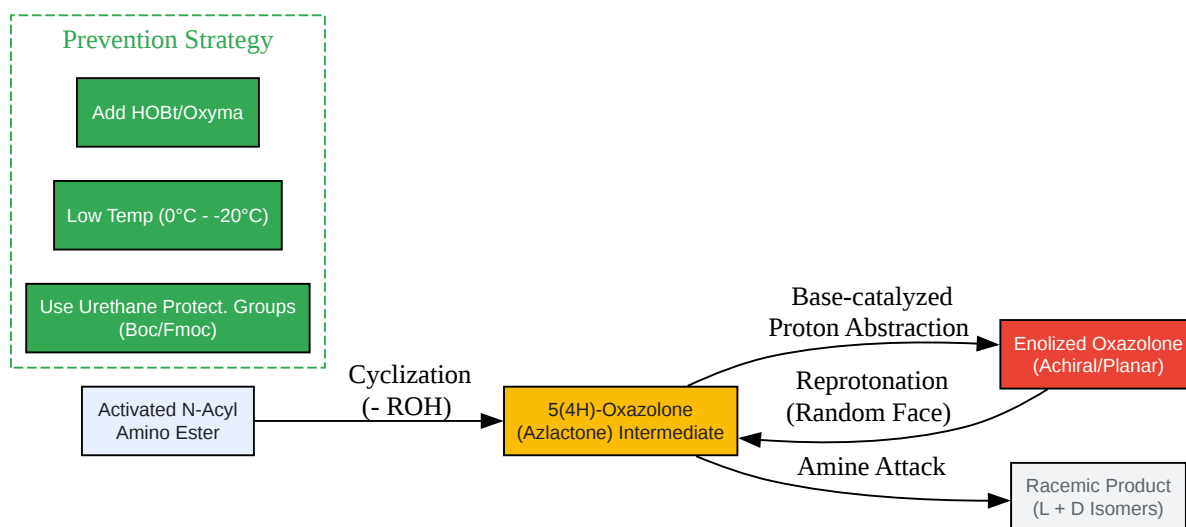
Chemical Properties Table

Property	Specification	Critical Note
Appearance	White to off-white crystalline solid	Highly hygroscopic; store under desiccant.
Solubility	Water, DMSO, Methanol, Ethanol	Poor solubility in non-polar solvents (DCM, Hexanes) until free-based.
Chirality	L- (S) or D- (R) enantiomers available	Risk of Racemization: High during base-mediated coupling if not controlled.
Stability	Stable as HCl salt at -20°C	Free base is prone to dimerization (diketopiperazine formation) if left in solution.

Critical Mechanistic Insight: The Racemization Risk

Before engaging in protocols, researchers must understand the Oxazolone Pathway. While O-alkylation reduces the risk of

-elimination compared to serine esters, the activation of the carboxylate (for amide coupling) can still lead to racemization via oxazolone formation, especially if the nitrogen is acylated (e.g., N-Acetyl, N-Benzoyl).



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Figure 1: Mechanism of racemization via oxazolone formation. To mitigate this, use urethane protecting groups (Boc/Fmoc) when possible, or suppress oxazolone formation with HOBT during coupling.

Experimental Protocols

Protocol A: Safe Liberation of the Free Base

The HCl salt is stable but unreactive in nucleophilic substitutions. You must liberate the free amine in situ or isolate it carefully to prevent polymerization.

Reagents:

- Ethyl 2-amino-3-methoxypropanoate HCl (1.0 eq)
- Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
- Saturated aq. NaHCO_3 or K_2CO_3 [1]

Step-by-Step:

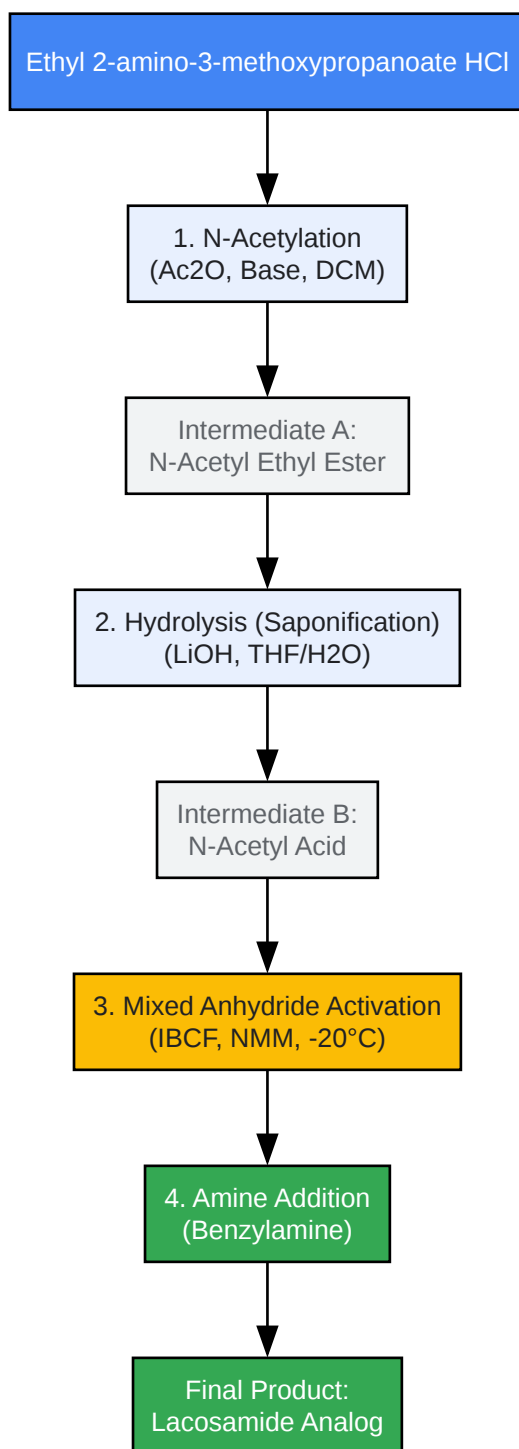
- Suspension: Suspend the HCl salt in DCM (10 mL per gram). The salt will likely not dissolve completely.
- Biphasic Neutralization: Add an equal volume of saturated NaHCO₃. Stir vigorously at 0°C for 15 minutes. The solid should dissolve as it partitions into the organic layer.
- Separation: Separate the organic layer. Extract the aqueous layer 2x with DCM.
- Drying: Dry combined organics over anhydrous Na₂SO₄.
- Concentration (Critical): Evaporate solvent in vacuo at <30°C.
 - Warning: Do not heat significantly. The free amine ester can self-condense to form stable diketopiperazines (cyclic dimers) if left as a neat oil or in warm solution. Use immediately.

Protocol B: Synthesis of Lacosamide-Type Scaffolds (Aminolysis)

This protocol describes converting the ethyl ester directly into a benzylamide (a key step in synthesizing Lacosamide analogs). Direct aminolysis of esters is often slow; this protocol uses a Mixed Anhydride approach which is cleaner and preserves chirality better than high-temperature aminolysis.

Target: N-Benzyl-2-acetamido-3-methoxypropanamide derivatives.

Workflow Diagram:



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Figure 2: Recommended synthetic route for converting the building block into a drug-like amide scaffold.

Detailed Procedure:

Phase 1: N-Acetylation

- Dissolve Ethyl 2-amino-3-methoxypropanoate HCl (10 mmol) in DCM (50 mL).
- Add Triethylamine (22 mmol) at 0°C. Stir 10 min.
- Add Acetic Anhydride (11 mmol) dropwise.
- Stir at RT for 2 hours. Wash with 1N HCl, then Brine. Dry and concentrate to yield the N-acetyl ester.

Phase 2: Hydrolysis (Saponification) Note: Direct aminolysis of the ester with benzylamine requires high heat and risks racemization. Hydrolysis followed by controlled coupling is safer.

- Dissolve N-acetyl ester in THF:Water (3:1).
- Add LiOH (1.2 eq) at 0°C. Monitor by TLC until ester is consumed (~1-2 h).
- Acidify carefully to pH 2 with 1N HCl and extract with Ethyl Acetate. Isolate the free acid.

Phase 3: Mixed Anhydride Coupling (The "Lacosamide" Step)

- Dissolve the N-acetyl acid (from Phase 2) in anhydrous THF under Nitrogen.
- Cool to -20°C (Cryostat or Ice/Salt).
- Add N-Methylmorpholine (NMM, 1.05 eq).
- Add Isobutyl Chloroformate (IBCF, 1.0 eq) dropwise. Stir for 15-20 mins to form the mixed anhydride.
 - Checkpoint: The temperature must remain below -15°C to prevent disproportionation of the anhydride.
- Add Benzylamine (1.0 eq) dropwise.
- Allow to warm to RT slowly over 1 hour.

- Workup: Quench with water. Extract with EtOAc.^[2] Wash with 1N HCl (remove unreacted amine), Sat. NaHCO₃ (remove unreacted acid), and Brine.

Protocol C: Solid Phase Peptide Synthesis (SPPS)

When using this unit in peptide chains, the O-methyl group acts as a permanent side-chain modification.

- Fmoc-Protection: The HCl salt must be Fmoc-protected first (Fmoc-OSu, NaHCO₃, Dioxane/H₂O) if not purchased as such.
- Loading: Load onto 2-Chlorotrityl chloride resin (mild acid cleavage allows retention of side chains).
- Coupling: Use DIC/Oxyma or HATU/DIPEA.
 - Note: The methoxy group is less sterically demanding than O-tBu, so coupling rates are generally fast.
- Cleavage: Treat resin with TFA/TIS/H₂O (95:2.5:2.5).
 - Result: The peptide is cleaved, but the methoxy ether remains intact. This is the primary advantage of this building block—generating peptides with metabolically stable ether linkages.

Troubleshooting & Optimization

Issue	Probable Cause	Solution
Low Yield in Coupling	Dimerization of free base	Keep the free base cold and use immediately. Do not store as oil.
Racemization (>5% D-isomer)	High temperature during activation	Ensure Mixed Anhydride formation is at -20°C. Switch to HATU/HOAt at 0°C.
Hygroscopicity	Salt absorbing water	Dry salt in a vacuum desiccator over P ₂ O ₅ before weighing.
Incomplete Saponification	Steric hindrance (Ethyl vs Methyl)	Ethyl esters hydrolyze slower than methyl. Increase time or use LiOH in MeOH/Water.

References

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